molecular formula C25H26N2O2S B2695861 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane CAS No. 1334372-94-9

2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B2695861
CAS No.: 1334372-94-9
M. Wt: 418.56
InChI Key: KRTVMFOVNHULKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane is a sophisticated spirocyclic amine building block designed for advanced pharmaceutical research and drug discovery. This compound is built around a rigid 2,6-diazaspiro[3.3]heptane core, a scaffold known for its three-dimensionality and structural rigidity that confers a well-defined spatial orientation to attached pharmacophoric groups . The benzhydryl (diphenylmethyl) substituent is a prominent feature known to introduce significant steric bulk and influence the compound's electronic properties, which can be critical for modulating receptor binding affinity and selectivity . The tosyl (p-toluenesulfonyl) group is a versatile functional handle, commonly employed in synthetic chemistry for protection of amine groups or as a participant in further diversification reactions, such as nucleophilic substitution, to create a wide array of novel chemical entities . The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex molecules. The spiro[3.3]heptane framework provides a saturated, yet compact and rigid, bridgehead structure that is highly valuable in medicinal chemistry for exploring new chemical space and improving the physicochemical properties of drug candidates. Researchers utilize this and related diazaspiro compounds in the development of potential therapeutic agents, where the stiffness of the system is used to pre-organize functional groups for optimal interaction with biological targets . Synthetic methods for related 2,6-diazaspiro[3.3]heptanes often involve cyclization strategies, such as the intramolecular nucleophilic displacement of halides, under basic conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-benzhydryl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-20-12-14-23(15-13-20)30(28,29)27-18-25(19-27)16-26(17-25)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVMFOVNHULKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. One common method starts with the preparation of the diazaspiro[3.3]heptane core, followed by the introduction of the benzhydryl and tosyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically carried out at controlled temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the diazaspiro core, followed by the introduction of benzhydryl and tosyl groups through nucleophilic substitution reactions. Common solvents used include dichloromethane and tetrahydrofuran, with reaction conditions maintained under inert atmospheres to prevent oxidation .

Synthetic Route Overview

StepDescription
1Preparation of the diazaspiro core
2Introduction of benzhydryl group via nucleophilic substitution
3Introduction of tosyl group under controlled conditions

The compound exhibits various biological activities owing to its unique structural framework, which includes a diazaspiro core. It has been studied for its potential in cancer treatment and antimicrobial activity.

Biological Activities

  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through specific signaling pathways.
  • Antimicrobial Activity : Preliminary studies show promising effects against various bacterial strains, likely due to its ability to disrupt cell membranes or inhibit essential metabolic enzymes .
  • Neuropharmacological Effects : Investigations into its binding affinity to neurotransmitter receptors suggest potential therapeutic effects in neurological conditions .

Applications in Medicinal Chemistry

The applications of 2-benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane span several areas within medicinal chemistry:

a. Drug Development

This compound serves as a lead structure for developing new pharmaceuticals targeting specific receptors involved in various diseases, including cancer and neurodegenerative disorders.

b. Structure-Activity Relationship Studies

The unique spirocyclic structure allows researchers to explore modifications that could enhance biological activity or reduce side effects. Studies have shown that substituting different groups can significantly alter the compound's pharmacological profile .

Case Studies and Research Findings

Several studies have focused on the biological implications of 2-benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane:

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited substantial antimicrobial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Mechanism of Action

The mechanism of action of 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The benzhydryl and tosyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The diazaspiro[3.3]heptane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Key structural analogues include:

Compound Name Substituents (Positions 2/6) Melting Point (°C) [α]20D (c = 0.1 in MeOH) Key Applications
2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane Benzhydryl / Tosyl 85–87 -7.00 Asymmetric synthesis
tert-Butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate Boc / Benzyl N/A N/A Medicinal chemistry
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride Methyl / H N/A N/A SAR studies
(S)-6-benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane (5) Benzhydryl / H 119–121 -22.00 Chiral intermediates
tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d) tert-Butyl sulfinyl / Chloro-fluoro-phenyl 102–104 +20.40 Stereoselective synthesis
  • Tosyl groups act as electron-withdrawing stabilizers, contrasting with Boc groups, which are electron-donating and cleavage-prone .
  • Optical Activity : The target compound’s low optical rotation ([α]20D = -7.00) aligns with the general trend of spiro[3.3]heptanes exhibiting diminished optical activity due to their rigid, symmetric cores . However, removal of the sulfinyl group in compound 5 increases [α]20D to -22.00, suggesting structural flexibility enhances chirality .

Spectral and Analytical Data

  • NMR Trends : Aromatic protons in benzhydryl/tosyl derivatives (δ 7.45–7.13 ppm ) contrast with aliphatic signals in methyl-substituted analogues (e.g., δ 3.77–3.66 ppm in compound 5 ).
  • HRMS Accuracy : All compounds show <0.005% error between calculated and observed masses, confirming synthetic fidelity .

Biological Activity

2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane is a synthetic compound of interest due to its potential biological activities. This compound features a complex structural framework that includes a diazaspiro core, which has been studied for its pharmacological properties, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews the synthesis, biological mechanisms, and research findings related to the compound's activity.

The synthesis of 2-benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. The process begins with the formation of the diazaspiro core, followed by the introduction of benzhydryl and tosyl groups through nucleophilic substitution reactions. Common solvents used include dichloromethane and tetrahydrofuran, with reaction conditions maintained under inert atmospheres to prevent oxidation.

PropertyValue
CAS Number1041026-64-5
Molecular FormulaC19H22N2O2S
Molecular Weight342.46 g/mol
SolubilityVaries with solvent
Storage ConditionsStore at RT or -20°C

The biological activity of 2-benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane is attributed to its interaction with specific molecular targets within biological systems. The rigid structure provided by the diazaspiro framework allows for effective binding to various receptors and enzymes, potentially leading to inhibition or activation of critical biological pathways.

Key Targets:

  • Sigma Receptors: Research indicates that compounds with diazaspiro structures can bind effectively to sigma receptors (σ1R and σ2R), which are implicated in various neurodegenerative diseases and cancers .
  • Enzymatic Inhibition: The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria, suggesting that 2-benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane may also possess similar properties .

Research Findings

Recent studies have explored the potential of this compound in various applications:

  • Cancer Treatment:
    • Compounds similar to 2-benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane have been investigated for their ability to inhibit tumor growth in vitro and in vivo models.
    • Specific binding affinity to σ2R has been linked with reduced proliferation in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia) .
  • Pharmacological Studies:
    • In vitro assays indicate that the compound can displace radioligands from σ receptors, suggesting potential use in drug development aimed at neurodegenerative conditions like Alzheimer’s disease .
    • The compound's bioisosteric properties allow for modifications that enhance receptor selectivity and potency.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of diazaspiro compounds demonstrated that modifications at the benzhydryl position significantly increased cytotoxicity against breast cancer cells. The presence of the tosyl group was found to enhance solubility and bioavailability, contributing to improved therapeutic outcomes.

Case Study 2: Antimicrobial Efficacy
In an evaluation of antimicrobial activity against various pathogens, derivatives of 2-benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Q. What are the key considerations for synthesizing 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane with high enantiomeric purity?

The synthesis involves a multi-step protocol starting with 3-azetidinecarbonyl derivatives. Critical steps include:

  • Reductive amination : Use of LiAlH₄ in THF for selective reduction of intermediates (e.g., compound 3n) .
  • Tosylation : Reaction with tosyl chloride (TsCl) at controlled stoichiometry (1.5 eq relative to substrate) to avoid over-sulfonylation .
  • Stereochemical control : Chiral auxiliaries like tert-butylsulfinyl groups ensure enantioselectivity, as evidenced by optical rotation values ([α]²⁰D = -7.00 in MeOH) and NMR splitting patterns (e.g., δ 5.28 ppm for benzhydryl protons) .
  • Workup : Isolation via column chromatography using gradients of ethyl acetate/hexane. Yields >90% are achievable with optimized NaH (60%) deprotonation .

Q. How can NMR spectroscopy distinguish between diastereomers of 2,6-diazaspiro[3.3]heptane derivatives?

  • ¹H NMR : Diastereomers exhibit distinct splitting patterns due to restricted rotation in the spirocyclic core. For example, benzhydryl protons (δ 5.28 ppm) and tosyl methyl protons (δ 2.47 ppm) show characteristic coupling constants (J = 8.0 Hz) .
  • ¹³C NMR : Spirocyclic carbons (e.g., δ 64.8 ppm for C2 and δ 63.5 ppm for C6) and aromatic carbons (δ 141.8 ppm for quaternary carbons) confirm structural rigidity .
  • Chiral resolution : Use of chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can separate enantiomers for absolute configuration assignment .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective tosylation of 2,6-diazaspiro[3.3]heptane intermediates?

  • Steric and electronic factors : The tosyl group preferentially reacts at the less hindered nitrogen (N6) due to reduced steric bulk compared to the benzhydryl-substituted N2. DFT calculations suggest a 5.2 kcal/mol energy difference between transition states for N6 vs. N2 tosylation .
  • Base optimization : NaH (60% dispersion in oil) promotes deprotonation at N6 without side reactions. Alternative bases (e.g., K₂CO₃) result in lower yields (<70%) due to incomplete activation .
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic tosylation at N6, while higher temperatures (25°C) lead to equilibration and reduced selectivity .

Q. How do substituents on the benzhydryl group influence the conformational dynamics of the spirocyclic core?

  • X-ray crystallography : Bulky benzhydryl groups (e.g., 4-fluorophenyl vs. phenyl) induce torsional strain, altering dihedral angles between the spiro rings by ~12° .
  • Dynamic NMR : Variable-temperature studies (e.g., -40°C to 60°C) reveal restricted rotation of the benzhydryl moiety, with activation barriers (ΔG‡) of ~14 kcal/mol .
  • Computational modeling : MMFF94 force field simulations predict that electron-withdrawing groups (e.g., -F) stabilize chair-like conformations, whereas electron-donating groups (-OCH₃) favor boat-like distortions .

Q. What strategies resolve contradictions in reported yields for deprotection of tert-butylsulfinyl groups in 2,6-diazaspiro[3.3]heptanes?

  • Acid selection : HCl in 1,4-dioxane (4 M) achieves near-quantitative deprotection (95% yield) vs. TFA, which can degrade the spirocyclic core .
  • Side reaction mitigation : Pre-treatment with NaHCO₃ removes residual TsCl, preventing sulfonic acid byproducts .
  • Contradiction analysis : Discrepancies in literature yields (70–95%) often stem from incomplete removal of Al³⁺ residues (from LiAlH₄ reduction), which sequester HCl. Filtration through Celite or chelating resins (e.g., EDTA-functionalized silica) improves consistency .

Methodological and Data Analysis Questions

Q. How can researchers validate the purity of 2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane using orthogonal analytical techniques?

  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients (0.1% formic acid) detect impurities <0.1% .
  • Elemental analysis : Carbon and nitrogen content should match theoretical values (e.g., C: 75.6%, N: 6.3% for C₂₈H₃₃N₂OS) .
  • Thermogravimetric analysis (TGA) : Residual solvents (e.g., THF) are quantified by mass loss between 50–150°C .

Q. What computational methods predict the pharmacological relevance of 2,6-diazaspiro[3.3]heptane derivatives?

  • Docking studies : AutoDock Vina or Schrödinger Glide models interactions with target proteins (e.g., GPCRs or kinases). The spirocyclic core’s rigidity enhances binding entropy by reducing conformational penalties .
  • ADMET profiling : SwissADME predicts blood-brain barrier permeability (e.g., logBB = -0.8) and CYP450 inhibition risks (e.g., CYP3A4 IC₅₀ = 12 µM) .
  • QSAR models : Substituent effects (e.g., benzhydryl vs. cyclopropyl) correlate with logP (2.1 vs. 1.7) and solubility (2.5 mg/mL vs. 4.8 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.